molecular formula C17H27NO4 B1676912 Nadolol CAS No. 42200-33-9

Nadolol

Cat. No.: B1676912
CAS No.: 42200-33-9
M. Wt: 309.4 g/mol
InChI Key: VWPOSFSPZNDTMJ-UCWKZMIHSA-N
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Mechanism of Action

Target of Action

Nadolol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 and beta-2 adrenergic receptors . These receptors are predominantly located in the heart and blood vessels .

Mode of Action

This compound works by competitively blocking the response to beta-1 and beta-2 adrenergic stimulation . When these receptors are blocked, it inhibits the effects of catecholamines (hormones produced by the adrenal glands), leading to a decrease in heart rate and blood pressure . This interaction results in decreased strength and speed of heart contractions, as well as the speed of relaxation and conduction .

Biochemical Pathways

The antagonism of beta-1 and beta-2 adrenoceptors by this compound affects several biochemical pathways. In the heart, it inhibits the cyclic AMP signalling pathway, which decreases the strength and speed of contractions . In the smooth muscle cells of the vasculature, it inhibits their relaxation, leading to an increase in peripheral vascular resistance . In the juxtaglomerular apparatus of the kidney, it inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine . In the liver and skeletal muscle, it inhibits glycogenolysis .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a long duration of action as it is usually taken once daily . It has a wide therapeutic index as patients start at doses of 40mg daily but may be increased to doses as high as 240mg daily .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and blood pressure . By blocking the beta receptors in the heart, it causes the heart to beat more slowly . This leads to a decrease in the work of the heart and the oxygen demand of the heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, abrupt discontinuation of this compound may lead to exacerbation of ischemic heart disease . The choice of a beta-blocking drug like this compound should be based on a knowledge of the pharmacodynamic and pharmacokinetic properties of the different beta-blocking drugs, and a careful consideration of how such properties can best be applied to benefit the individual patient .

Biochemical Analysis

Biochemical Properties

Nadolol plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. It is a non-selective beta-blocker, meaning it binds to both beta-1 and beta-2 adrenergic receptors . By blocking these receptors, this compound inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . This compound does not possess intrinsic sympathomimetic or membrane-stabilizing activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiac cells, it reduces heart rate and myocardial contractility by blocking beta-1 adrenergic receptors . This leads to a decrease in cardiac output and oxygen demand . In vascular smooth muscle cells, this compound blocks beta-2 adrenergic receptors, resulting in vasoconstriction and increased peripheral resistance . Additionally, this compound can influence cell signaling pathways by inhibiting cyclic AMP production, which is crucial for various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by antagonizing beta-adrenergic receptors. This inhibition prevents the activation of the cyclic AMP signaling pathway, which is responsible for mediating the effects of catecholamines . By blocking beta-1 receptors in the heart, this compound decreases the strength and speed of cardiac contractions . In the kidneys, it inhibits the release of renin, reducing the production of angiotensin II and aldosterone, which are involved in blood pressure regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action, with a half-life ranging from 14 to 24 hours . Studies have shown that this compound maintains its efficacy over extended periods, making it suitable for once-daily dosing . Long-term studies in vitro and in vivo have demonstrated that this compound does not undergo significant degradation and retains its pharmacological activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound can lead to bradycardia, hypotension, and other cardiovascular complications . Studies have also shown that this compound’s beta-blocking potency is dose-dependent, with higher doses resulting in more pronounced effects .

Metabolic Pathways

This compound is unique among beta-blockers as it is not metabolized by the liver and is excreted unchanged in the urine . This characteristic minimizes the risk of drug interactions and makes this compound suitable for patients with hepatic impairment . The primary route of elimination is renal, and the drug’s pharmacokinetics can be affected by renal function .

Transport and Distribution

This compound is distributed throughout the body, with a volume of distribution of approximately 2 L/kg . It is about 30% bound to plasma proteins, primarily alpha-1-acid glycoprotein . This compound’s distribution is influenced by its hydrophilic nature, which limits its ability to cross the blood-brain barrier . This property reduces the likelihood of central nervous system side effects .

Subcellular Localization

This compound does not undergo significant subcellular localization due to its hydrophilic nature . It primarily exerts its effects at the cell surface by binding to beta-adrenergic receptors .

Preparation Methods

Nadolol can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydroxynaphthalene with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Nadolol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .

Properties

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nadolol
Source Human Metabolome Database (HMDB)
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Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L
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Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
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Record name NADOLOL
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Record name Nadolol
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release., Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.
Record name Nadolol
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Color/Form

White to off-white, crystalline powder

CAS No.

220045-89-6, 42200-33-9
Record name Nadolol [USAN:INN:JAN:WHO-DD]
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Record name NADOLOL
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Melting Point

124-130, 124-136 °C, 124 - 136 °C
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Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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